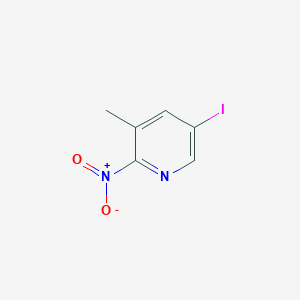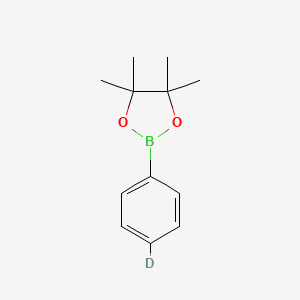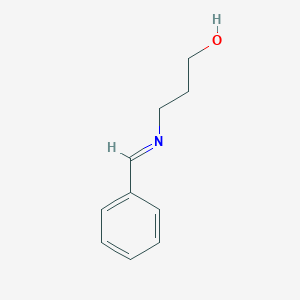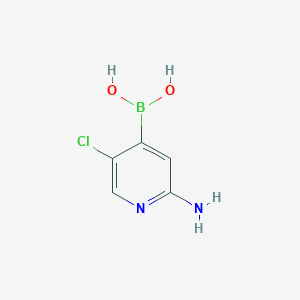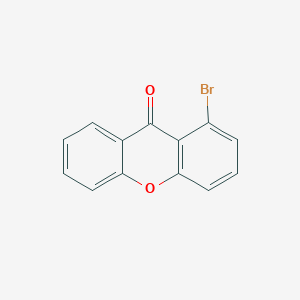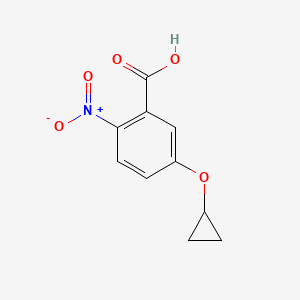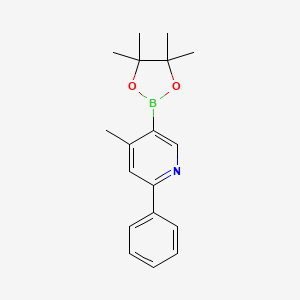
4-(2-Chloropyridin-5-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Chloro-3-pyridinyl)benzenamine is an organic compound with the molecular formula C11H9ClN2 It consists of a benzenamine moiety substituted with a 6-chloro-3-pyridinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-3-pyridinyl)benzenamine typically involves the coupling of a chloropyridine derivative with an aniline derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 6-chloro-3-pyridineboronic acid with 4-bromoaniline in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of 4-(6-Chloro-3-pyridinyl)benzenamine may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(6-Chloro-3-pyridinyl)benzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or hydroxylamine derivatives.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the chloro-substituted pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or hydroxylamine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
4-(6-Chloro-3-pyridinyl)benzenamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 4-(6-Chloro-3-pyridinyl)benzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The chloro and pyridinyl groups play a crucial role in its binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 4-(2-Chloropyridin-5-yl)aniline
- 4-(3-Chloropyridin-2-yl)aniline
- 4-(4-Chloropyridin-3-yl)aniline
Uniqueness
4-(6-Chloro-3-pyridinyl)benzenamine is unique due to the specific positioning of the chloro and pyridinyl groups, which confer distinct chemical and biological properties. This positioning affects its reactivity, binding affinity, and overall effectiveness in various applications .
属性
分子式 |
C11H9ClN2 |
|---|---|
分子量 |
204.65 g/mol |
IUPAC 名称 |
4-(6-chloropyridin-3-yl)aniline |
InChI |
InChI=1S/C11H9ClN2/c12-11-6-3-9(7-14-11)8-1-4-10(13)5-2-8/h1-7H,13H2 |
InChI 键 |
KFVXLDDTGHJHPF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy-](/img/structure/B13983547.png)

